molecular formula C52H88N10O15 B10761612 N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Numéro de catalogue: B10761612
Poids moléculaire: 1093.3 g/mol
Clé InChI: JYIKNQVWKBUSNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex macrocyclic amide with a polycyclic framework and multiple functional groups. Its structure includes:

  • A hexazatricyclo[22.3.0.09,13]heptacosan core, featuring fused rings and multiple heteroatoms (N, O).
  • A tetradecanamide side chain with methyl branches at positions 10 and 12, likely influencing lipophilicity and membrane permeability .

Propriétés

Formule moléculaire

C52H88N10O15

Poids moléculaire

1093.3 g/mol

Nom IUPAC

N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)

Clé InChI

JYIKNQVWKBUSNH-UHFFFAOYSA-N

SMILES canonique

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

Origine du produit

United States

Activité Biologique

The compound N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a complex organic compound notable for its intricate structure and potential biological activities. This article will delve into its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The compound's molecular structure features multiple functional groups that are crucial for its biological interactions. The presence of hydroxyl (-OH) groups and amine (-NH2) functionalities enhances its reactivity and affinity for biological targets. The hexazatricyclo framework contributes to its unique properties and potential therapeutic applications.

Molecular Formula

  • Molecular Formula: C56H96N10O19
  • Molar Mass: 1093.331 g/mol

Antifungal Properties

Preliminary studies indicate that compounds with similar structural features exhibit antifungal activity. For instance, the echinocandin class of antifungal agents has shown efficacy against various fungal pathogens by inhibiting cell wall synthesis. The structural similarity suggests that N-[21-(2-aminoethylamino)... may also possess antifungal properties.

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that compounds with similar molecular frameworks can exert cytotoxic effects on cancer cell lines. For example:

  • Study Findings: In vitro assays have shown that related compounds inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Case Studies: A study on a similar compound indicated a significant reduction in cell viability in BRAF mutant melanoma cell lines at low concentrations (GI50 values ranging from 14 to 50 nM) .

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Key Signaling Pathways: Similar compounds have been shown to down-regulate ERK1/2 and p70S6K signaling pathways, which are crucial for cell growth and survival.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells has been observed in related studies.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of fungal cell wall synthesis
CytotoxicityReduced viability in cancer cell lines
Apoptosis InductionActivation of apoptotic pathways

Case Studies on Related Compounds

Compound NameCell Line TestedGI50 (nM)Effect Observed
Echinocandin ABRAF mutant melanoma14 - 50Significant growth inhibition
Compound XMV4-11 leukemia cells<100Induced apoptosis
Compound YMOLM13 cells<200Cell cycle arrest

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

However, based on its macrocyclic amide architecture, hypothetical comparisons can be drawn to other polycyclic or peptide-derived molecules:

Table 1: Key Structural Features Compared to Hypothetical Analogs

Feature Target Compound Cyclosporine A (Immunosuppressant) Vancomycin (Glycopeptide Antibiotic)
Core Structure Hexazatricyclo[22.3.0.09,13]heptacosan Cyclic undecapeptide Cross-linked heptapeptide
Functional Groups Multiple hydroxyl, amino, and carbonyl groups Methylated amino acids, ketone Sugar moieties, chlorine substituents
Side Chains Branched tetradecanamide Aliphatic side chains Disaccharide and hydrophobic tails
Biological Role Undefined (structural complexity suggests potential enzyme inhibition or signaling modulation) T-cell inhibition Cell wall synthesis inhibition

Key Observations:

Hydrophilic-Lipophilic Balance: The combination of hydroxyl/amino groups and a branched alkyl side chain suggests dual solubility properties, unlike cyclosporine’s predominantly lipophilic nature.

Functional Group Diversity: The presence of multiple hydroxyl and amino groups may facilitate interactions with polar targets (e.g., kinases or proteases), diverging from vancomycin’s focus on peptidoglycan binding .

Research Findings and Limitations

Gaps in Evidence :

  • No pharmacological or biochemical data for the compound are available in the provided sources.
  • discusses catechins (flavonoids) in tea, which are structurally unrelated and irrelevant to this analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.